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Compound of Interest

Compound Name: Rauvotetraphylline C

Cat. No.: B1162055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and

structural elucidation of Rauvotetraphylline C, a novel indole alkaloid. The compound was first

identified from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae

family, which is known for producing a wide array of bioactive heterocyclic alkaloids. This guide

details the experimental protocols, quantitative data, and logical workflows involved in its

identification, offering a comprehensive resource for researchers in natural product chemistry

and drug discovery.

Discovery Context: The Rauvotetraphylline
Alkaloids
Rauvotetraphylline C was discovered as part of a phytochemical investigation into the

constituents of Rauvolfia tetraphylla, collected from Yunnan Province, China. This research led

to the isolation of five new monoterpene indole alkaloids, designated Rauvotetraphyllines A–E

(1–5), alongside eight previously known analogues.[1][2] The discovery highlighted the

continued potential of the Rauvolfia genus as a source of novel chemical entities with potential

therapeutic applications, including anticancer, antimalarial, antihypertensive, and sedative

properties.[1][3]
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The isolation of Rauvotetraphylline C involved a multi-step extraction and chromatographic

process designed to separate a complex mixture of alkaloids.

Experimental Protocol: Isolation of Rauvotetraphylline C
Plant Material and Extraction:

Air-dried and powdered aerial parts of Rauvolfia tetraphylla (10 kg) were extracted three

times with 95% ethanol at room temperature.

The solvent was evaporated under reduced pressure to yield a crude extract (800 g).

The crude extract was then suspended in water and subjected to a liquid-liquid partition

with ethyl acetate (EtOAc).

Preliminary Fractionation:

The EtOAc-soluble fraction (210 g) was subjected to column chromatography over a silica

gel column (200–300 mesh).

Elution was performed with a gradient of chloroform (CHCl₃) and methanol (MeOH) (from

1:0 to 0:1, v/v) to yield several primary fractions.

Chromatographic Separation:

A selected fraction (Fraction 5, 15 g) was further separated using Medium Pressure Liquid

Chromatography (MPLC) with a column packed with MCI gel (CHP 20P).

A gradient elution of MeOH in H₂O (from 20% to 100%) was used to produce sub-

fractions.

Sub-fraction 5.3 (2.1 g) was then subjected to column chromatography on Sephadex LH-

20, eluting with MeOH, to remove pigments and polymeric material.

Final Purification:

The resulting fraction was purified by repeated column chromatography over silica gel,

using a CHCl₃-Acetone (8:1) solvent system.
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Final purification was achieved through preparative High-Performance Liquid

Chromatography (HPLC) to yield Rauvotetraphylline C as a pure compound.

Extraction & Partition
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Caption: Isolation workflow for Rauvotetraphylline C.

Structural Elucidation
The chemical structure of Rauvotetraphylline C was determined through a combination of

spectroscopic techniques, primarily High-Resolution Electrospray Ionization Mass

Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary
The data presented below is foundational to the structural determination of

Rauvotetraphylline C.

Property Value

Appearance Amorphous Powder

Molecular Formula C₂₄H₂₆N₂O₃

HRESIMS [M+H]⁺
m/z 391.2019 (calculated for C₂₄H₂₇N₂O₃,

391.2021)

Table 1: Physicochemical and Mass

Spectrometry Data for Rauvotetraphylline C.
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¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm) Assignment

6.73 (dd, J=15.8, 9.1 Hz) 151.7 (d) C-21

6.06 (d, J=15.8 Hz) 131.6 (d) C-20

2.22 (s) 201.1 (s) C-22 (C=O)

- 27.0 (q) C-23 (Me)

Signals analogous to

Rauvotetraphylline B for the

core structure

Signals analogous to

Rauvotetraphylline B for the

core structure

-

Table 2: Key NMR

Spectroscopic Data for the

Side Chain of

Rauvotetraphylline C.

Structure Determination Logic
The structural elucidation process followed a logical progression based on comparative

analysis of spectroscopic data.

Molecular Formula Determination: HRESIMS data established the molecular formula as

C₂₄H₂₆N₂O₃.[1]

Comparative NMR Analysis: The NMR data for Rauvotetraphylline C were found to be very

similar to those of Rauvotetraphylline B, another novel alkaloid isolated from the same plant.

This suggested they shared the same core alkaloidal skeleton.[1]

Identification of the Key Difference: The primary distinction from Rauvotetraphylline B was

the replacement of a 4,6-dimethyl-2-pyridyl moiety at the C-16 position. In its place, new

NMR signals indicated the presence of an E-3-oxo-1-butenyl side chain.[1] The key

resonances for this unit were observed at δH 6.73, 6.06, and 2.22 in the ¹H NMR spectrum,

and δC 151.7, 131.6, 201.1, and 27.0 in the ¹³C NMR spectrum.[1]

Confirmation of Attachment Point: The location of this new side chain was confirmed using

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. Significant correlations were
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observed from the olefinic proton at δH 6.73 (H-21) to carbons at C-5, C-15, and C-16 of the

alkaloid core, confirming its attachment at the C-16 position.[1]

Stereochemistry: The remainder of the stereochemistry was inferred to be identical to that of

Rauvotetraphylline B based on detailed analysis of Rotating frame Overhauser Effect

Spectroscopy (ROESY) data.[1]
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Caption: Logical workflow for the structural elucidation of Rauvotetraphylline C.
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The discovery of Rauvotetraphylline C and its congeners demonstrates the rich chemical

diversity within the Rauvolfia genus. The successful isolation and structural elucidation were

made possible by a systematic application of modern chromatographic and spectroscopic

techniques. This guide provides the essential technical details of this process, serving as a

valuable reference for natural product chemists and pharmacologists interested in the

exploration of novel indole alkaloids for drug development. Further research into the biological

activities of Rauvotetraphylline C is warranted to explore its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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